molecular formula C15H12BrNO4 B041599 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS No. 43229-01-2

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

Cat. No.: B041599
CAS No.: 43229-01-2
M. Wt: 350.16 g/mol
InChI Key: PBAAKBQGBSUCTG-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is an organic compound that features a benzyloxy group, a nitrophenyl group, and a bromoethanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-nitrobenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde is protected by reacting with benzyl bromide in the presence of a base such as potassium carbonate, forming 4-(benzyloxy)-3-nitrobenzaldehyde.

    Bromination: The aldehyde group of 4-(benzyloxy)-3-nitrobenzaldehyde is then converted to the corresponding bromoethanone by reacting with bromine in the presence of a catalyst such as phosphorus tribromide.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone undergoes various chemical reactions:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted ethanones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions include substituted ethanones, amines, and carboxylic acids.

Scientific Research Applications

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial and viral infections.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone involves its interaction with molecular targets such as enzymes and receptors. The bromoethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone can be compared with similar compounds such as:

    1-(4-(Benzyloxy)-3-nitrophenyl)-2-chloroethanone: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.

    1-(4-(Benzyloxy)-3-nitrophenyl)-2-iodoethanone: The iodo analog has higher reactivity due to the larger atomic radius of iodine.

    1-(4-(Benzyloxy)-3-nitrophenyl)-2-fluoroethanone: The fluoro analog is less reactive but more stable, often used in medicinal chemistry for its metabolic stability.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAAKBQGBSUCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454831
Record name 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43229-01-2
Record name 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43229-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenyltrimethylammonium tribromide (1.46 g, 3.90 mmol) was added to a solution of 1-(4-benzyloxy-3-nitrophenyl)ethanone (2) (1.04 g, 3.82 mmol) in anhydrous THF (15 mL) in three portions. The reaction mixture was stirred at rt for 12 h. Then an aqueous sodium bicarbonate solution (5%, 10 mL) and an aqueous sodium thiosulfate solution (10%, 5 mL) were added. The mixture was extracted with dichloromethane, and combined organics were concentrated by rotary evaporation. The resulting residue was purified by Biotage silica gel column chromatography eluting with dichloromethane to give bromo ketone 3 as a white solid (1.08 g, 81% yield): 1H NMR (500 MHz, CDCl3) δ 4.49 (s, 3H), 5.35 (s, 2H), 7.21 (d, 1H), 7.40 (m, 5H), 8.15 (dd, 1H), 8.49 (d, 1H).
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

In 60 ml of chloroform there was dissolved 5.4 g of 4-benzyloxy-3-nitroacetophenone and after adding dropwise to the solution a mixture of 3.2 g of bromine and 5 ml. of chloroform, with stirring, the mixture was further stirred for 30 minutes. The reaction product was concentrated under a reduced pressure and the crystalline residue thus obtained was washed with 20 ml. of benzene and dried to give 5.5 g of 4-benzyloxy-3-nitro-α-bromoacetophenone melting at 135°-136° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Phenyltrimethylammonium tribromide (109.00 g, 290.00 mmol) was added to a solution of 1-(4-benzyloxy-3-nitrophenyl)ethanone (2) (65.60 g, 242.00 mmol) in anhydrous THF (600 mL) in three portions, and the reaction mixture was stirred at rt for 12 h. The solids were then collected by filtration and the filtrate concentrated. The product was precipitated from chloroform upon the addition of hexanes, then collected by filtration and dried under vacuum to give bromo ketone 3 as a light yellow solid (63.33 g, 75% yield): 1H NMR (500 MHz, CDCl3) δ 4.37 (s, 3H), 5.35 (s, 2H), 7.21 (d, 1H), 7.40 (m, 5H), 8.15 (dd, 1H), 8.49 (d, 1H).
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
65.6 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Reactant of Route 2
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1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Reactant of Route 3
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1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Reactant of Route 4
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1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Reactant of Route 5
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Reactant of Route 6
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

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